2-甲氧基-5-(三丁基锡)噻唑

描述

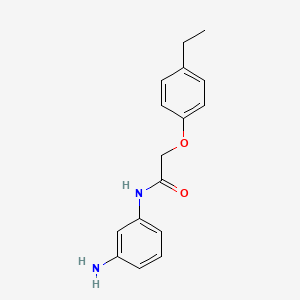

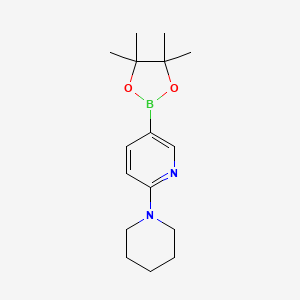

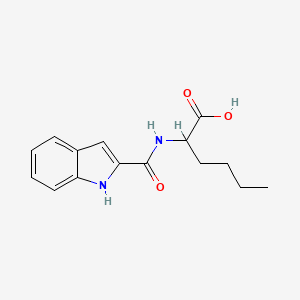

“2-Methoxy-5-(tributylstannyl)thiazole” is a chemical compound with the molecular formula C16H31NOSSn . It is used as a reagent for the arylation of thiazole by Stille cross-coupling .

Molecular Structure Analysis

The InChI code for “2-Methoxy-5-(tributylstannyl)thiazole” is1S/C4H4NOS.3C4H9.Sn/c1-6-4-5-2-3-7-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; . This indicates that the compound consists of a thiazole ring with a methoxy group at the 2-position and a tributylstannyl group at the 5-position. Chemical Reactions Analysis

As mentioned earlier, “2-Methoxy-5-(tributylstannyl)thiazole” is used as a reagent for the arylation of thiazole by Stille cross-coupling . The exact chemical reactions involving this compound are not specified in the available resources.Physical and Chemical Properties Analysis

“2-Methoxy-5-(tributylstannyl)thiazole” has a molecular weight of 404.2 or 405.21 g/mol. It is stored in a refrigerator and shipped at room temperature . The compound is a liquid .科学研究应用

噻唑衍生物简介噻唑及其衍生物由于其广泛的生物活性而在药物化学中具有重要意义。噻唑是一种五元杂环化合物,一直是开发具有较少副作用但具有显着治疗作用的新化合物的研究重点,包括抗氧化、镇痛、抗炎、抗菌和抗肿瘤活性。由于其多样的药理活性,这些化合物因其在各个治疗领域的潜力而受到探索 (Leoni 等人,2014; Leoni 等人,2014)。

噻唑衍生物专利综述对 2008 年至 2012 年专利的全面审查突出了具有各种治疗应用的噻唑衍生物的开发。此综述表明对噻唑衍生物的科学兴趣和专利注册激增,强调了它们在药物开发和治疗干预中的潜力 (Sharma 等人,2019)。

合成和药学意义探索了合成噻唑衍生物(包括 2-甲氧基-5-(三丁基锡)噻唑)的新方法,以评估其在产生药物杂质和质子泵抑制剂方面的潜力。这些方法旨在优化药物开发过程并提高化合物的治疗效果 (Saini 等人,2019)。

噻唑衍生物的抗菌活性噻唑衍生物已对一系列细菌和病原体表现出显着的抗菌活性。它们的独特特性使其在对抗细菌感染方面有效,进一步强调了噻唑化合物的治疗多功能性 (Mohanty 等人,2021)。

噻唑衍生物的抗癌潜力噻唑衍生物的结构多样性与特定的抗癌活性有关。本综述强调了噻唑化合物在癌症治疗中的潜力,展示了它们靶向癌细胞生长和存活多个方面的能力 (Jain 等人,2017)。

安全和危害

“2-Methoxy-5-(tributylstannyl)thiazole” is associated with several hazard statements, including H301, H312, H315, H319, H332, and H410 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

作用机制

Target of Action

Thiazole derivatives are known to interact with various biological targets .

Mode of Action

It’s known that thiazole derivatives can bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

It’s known that thiazole derivatives can affect the dna replication process by interacting with topoisomerase ii .

Pharmacokinetics

Its molecular weight (40521 ) suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Based on the known effects of thiazole derivatives, it could potentially cause dna damage and cell death .

Action Environment

It’s known that the compound should be stored in a refrigerator , suggesting that it may be sensitive to temperature.

属性

IUPAC Name |

tributyl-(2-methoxy-1,3-thiazol-5-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4NOS.3C4H9.Sn/c1-6-4-5-2-3-7-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDMSBWEFWGVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NOSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586031 | |

| Record name | 2-Methoxy-5-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025744-42-6 | |

| Record name | 2-Methoxy-5-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Cyano-3-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-pyridine](/img/structure/B1317770.png)

![2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride](/img/structure/B1317778.png)

![2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide](/img/structure/B1317788.png)

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317799.png)